

A Comparative Analysis of In Vitro and In Vivo Efficacy of DDABT1

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DDABT1, a novel ester conjugate of telmisartan and salicylic acid, has demonstrated promising therapeutic potential as both an antiviral agent against Chikungunya virus (CHIKV) and a potent anti-inflammatory compound. This guide provides a comprehensive comparison of its performance in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo evaluations of **DDABT1**.

Table 1: In Vitro Antiviral Activity of **DDABT1** against Chikungunya Virus (CHIKV)



Parameter	Value	Description
IC50	14.53 μΜ	The concentration of DDABT1 that inhibits 50% of CHIKV infection in cell culture.[1][2][3] [4]
CC50	> 700 μM	The concentration of DDABT1 that causes a 50% reduction in viable cells, indicating its cytotoxicity. A higher value suggests lower toxicity to host cells.[4]
Selectivity Index (SI)	> 33	Calculated as CC50/IC50, this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.
Inhibition at 4h post-infection	> 95%	A time-of-addition experiment revealed significant inhibition of CHIKV when the compound was added up to 4 hours after initial infection, suggesting it primarily targets the early stages of the viral life cycle.

Table 2: In Vivo Anti-inflammatory and Toxicity Profile of **DDABT1** in Rats



Parameter	Value	Model/Assay
LD50	5000 mg/kg	The median lethal dose determined in an acute oral toxicity study in rats, indicating a high safety margin.
Reduction in Paw Edema (Chronic)	87.14%	In a Complete Freund's Adjuvant (CFA)-induced arthritis model, DDABT1 showed a significant reduction in paw edema on day 28.
Reduction in Exudate Weight (Subacute)	62.86%	In a subacute inflammation model, DDABT1 significantly reduced the weight of inflammatory exudates.
Reduction in Granuloma Weight (Subacute)	68.24%	In the same subacute model, DDABT1 also effectively reduced the weight of granulomatous tissue.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.

1. In Vitro Antiviral Assays

- Cellular Cytotoxicity Assay (CC₅₀ Determination): Vero cells were seeded in 96-well plates and treated with serial dilutions of **DDABT1**. Cell viability was assessed after a specified incubation period using a standard colorimetric assay (e.g., MTT assay) to determine the concentration at which 50% of cells remain viable.
- CHIKV Infection and Inhibition (IC₅₀ Determination): Vero cells were infected with CHIKV at a specific multiplicity of infection (MOI). Following infection, the cells were treated with various non-toxic concentrations of **DDABT1**. The inhibition of viral activity was quantified by



measuring the reduction in cytopathic effect (CPE), viral titer (plaque assay), viral RNA (qRT-PCR), and viral protein expression (Western blot and immunofluorescence).

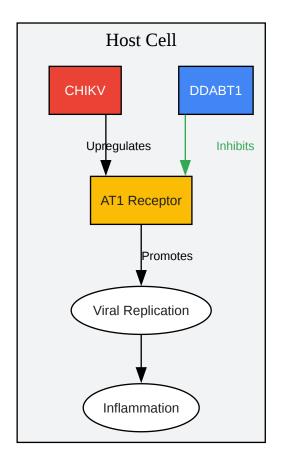
- Time-of-Addition Experiment: To determine the stage of the viral life cycle targeted by
 DDABT1, the compound was added to infected Vero cells at different time points before,
 during, and after infection. The level of viral inhibition at each time point was then quantified.
- 2. In Vivo Anti-inflammatory and Toxicity Studies
- Acute Oral Toxicity (LD₅₀ Determination): Wistar rats were administered a single oral dose of DDABT1 at various concentrations (starting from 50 mg/kg and increasing to 2000 mg/kg).
 The animals were observed for signs of toxicity and mortality over a specified period to determine the LD₅₀.
- Acute Anti-inflammatory Activity: Paw edema was induced in Wistar rats by injecting
 carrageenan into the sub-plantar tissue of the left hind paw. **DDABT1** and control
 substances were administered orally one hour prior to the carrageenan injection. The volume
 of paw swelling was measured at various time points post-injection.
- Subacute Anti-inflammatory Activity: Cotton pellets were subcutaneously implanted in rats to
 induce granuloma formation. The animals were treated daily with **DDABT1** or control
 substances for seven days. At the end of the study, the weights of the exudates and the dried
 granulomatous tissue were measured.
- Chronic Anti-inflammatory Activity (CFA-induced Arthritis): Arthritis was induced in rats by injecting Complete Freund's Adjuvant (CFA) into the hind paw. The animals received daily oral doses of **DDABT1** or control substances. The diameter of the paw was measured at regular intervals (e.g., days 7, 14, 21, and 28) to assess the reduction in inflammation.

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of **DDABT1**

The antiviral efficacy of **DDABT1** is partly attributed to its ability to modulate the Angiotensin II Receptor Type 1 (AT1). This diagram illustrates its proposed mechanism of action in the context of CHIKV infection.





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Caption: Proposed mechanism of **DDABT1** in inhibiting CHIKV infection.

General Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antiviral and antiinflammatory properties of a compound like **DDABT1**, from initial in vitro screening to subsequent in vivo validation.



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Caption: Workflow for **DDABT1** from in vitro to in vivo studies.

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